molecular formula C16H19ClN2O B4522711 1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone

1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone

Cat. No.: B4522711
M. Wt: 290.79 g/mol
InChI Key: BOMCMTRPGITAQM-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone is a synthetic organic compound that features an indole ring substituted with a chloro group and an ethanone moiety linked to an azepane ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its indole structure, which is common in many bioactive compounds.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Ethanone Moiety: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of Azepane Ring: The final step involves the nucleophilic substitution reaction where the azepane ring is attached to the ethanone moiety using a suitable base like sodium hydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted indoles.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The chloro group and azepane ring may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the chloro group, which may affect its biological activity.

    1-(piperidin-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone: Contains a piperidine ring instead of an azepane ring, potentially altering its chemical properties and reactivity.

    1-(azepan-1-yl)-2-(4-bromo-1H-indol-1-yl)ethanone: Substituted with a bromo group instead of a chloro group, which may influence its reactivity and biological interactions.

Uniqueness

1-(azepan-1-yl)-2-(4-chloro-1H-indol-1-yl)ethanone is unique due to the presence of both the chloro-substituted indole ring and the azepane ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(4-chloroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-14-6-5-7-15-13(14)8-11-19(15)12-16(20)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMCMTRPGITAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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